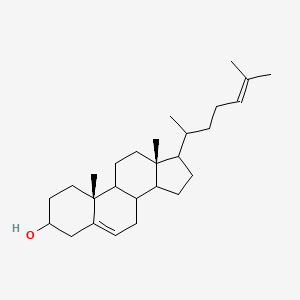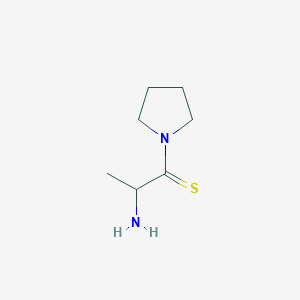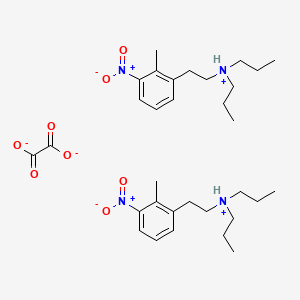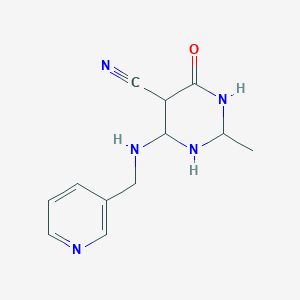![molecular formula C11H8ClNO2 B14782943 N-[(4-chlorophenyl)-(furan-2-yl)methylidene]hydroxylamine](/img/structure/B14782943.png)
N-[(4-chlorophenyl)-(furan-2-yl)methylidene]hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4-chlorophenyl)-(furan-2-yl)methylidene]hydroxylamine is an organic compound that features a furan ring and a chlorophenyl group linked by a methylene bridge to a hydroxylamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-chlorophenyl)-(furan-2-yl)methylidene]hydroxylamine typically involves the condensation of 4-chlorobenzaldehyde with furan-2-carbaldehyde in the presence of hydroxylamine hydrochloride. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and implementing purification techniques suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
N-[(4-chlorophenyl)-(furan-2-yl)methylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to a nitroso or nitro compound.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom in the chlorophenyl group.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-[(4-chlorophenyl)-(furan-2-yl)methylidene]hydroxylamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-[(4-chlorophenyl)-(furan-2-yl)methylidene]hydroxylamine involves its interaction with various molecular targets and pathways. The hydroxylamine group can form reactive intermediates that interact with cellular components, leading to biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- N-{[5-(3-chlorophenyl)furan-2-yl]methylidene}hydroxylamine
- N’-[(E)-(4-chlorophenyl)(phenyl)methylidene]-4-methylbenzenesulfonohydrazide
Uniqueness
N-[(4-chlorophenyl)-(furan-2-yl)methylidene]hydroxylamine is unique due to its specific structural features, including the combination of a furan ring and a chlorophenyl group linked by a methylene bridge to a hydroxylamine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propiedades
Fórmula molecular |
C11H8ClNO2 |
|---|---|
Peso molecular |
221.64 g/mol |
Nombre IUPAC |
N-[(4-chlorophenyl)-(furan-2-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C11H8ClNO2/c12-9-5-3-8(4-6-9)11(13-14)10-2-1-7-15-10/h1-7,14H |
Clave InChI |
RCXDTBNVQYEHKQ-UHFFFAOYSA-N |
SMILES canónico |
C1=COC(=C1)C(=NO)C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-2,3,4,5-tetrahydro-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B14782880.png)



![2-Amino-1-[4-[benzyl(cyclopropyl)amino]piperidin-1-yl]propan-1-one](/img/structure/B14782916.png)
![tert-butyl N-[2-[4-(oxan-2-yloxy)phenyl]cyclopropyl]carbamate](/img/structure/B14782922.png)

![(9R,10S,13S)-6,9-difluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B14782936.png)


![4-[(3-Aminopropyl)amino]butanenitrile](/img/structure/B14782945.png)
![(2S,3S)-5-[2-(Dimethylamino)ethyl]-3-hydroxy-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-one hydrochloride](/img/structure/B14782946.png)

